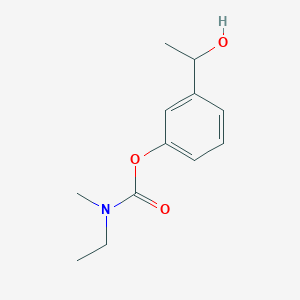

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

Description

Properties

IUPAC Name |

[3-(1-hydroxyethyl)phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFRTBVKMHUBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate typically involves the reaction of 3-(1-Hydroxyethyl)phenol with ethyl(methyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl (-CH(OH)CH₃) group undergoes oxidation under acidic or enzymatic conditions:

This reaction is critical for synthesizing ketone intermediates used in further functionalization.

Hydrolysis Reactions

The carbamate moiety (O-C(=O)-N) is susceptible to hydrolysis:

| Conditions | Products | Catalysts/Outcomes |

|---|---|---|

| Acidic (HCl, H₂O) | 3-(1-Hydroxyethyl)phenol + Ethyl(methyl)amine | Cleavage of carbamate bond |

| Alkaline (NaOH, H₂O) | Phenolic derivative + CO₂ + Amines | Base-induced deprotection |

Hydrolysis rates depend on pH and temperature, with industrial applications in controlled-release formulations .

Nucleophilic Substitution

The carbamate group participates in nucleophilic acyl substitution:

| Nucleophile | Product | Key Features |

|---|---|---|

| Grignard reagents | Alkylated carbamates | Formation of tertiary alcohols |

| Amines | Urea derivatives | Enhanced stability under mild conditions |

These reactions enable modular synthesis of carbamate analogs for pharmacological studies .

Acylation and Transesterification

The hydroxyethyl group undergoes acylation in enzymatic systems:

CAL-B lipase achieves >99% enantiomeric excess (ee) in kinetic resolutions, critical for chiral synthesis .

Elimination Reactions

Dehydration of the hydroxyethyl group forms vinyl derivatives:

| Conditions | Product | Application |

|---|---|---|

| TsCl, base | 3-Vinylphenyl ethyl(methyl)carbamate | Precursor for polymerization studies |

| Acid-catalyzed | Styrene analog | Functional material synthesis |

This pathway is exploited in synthesizing styrene-like monomers for industrial polymers .

Enzymatic Interactions

The compound acts as a pseudo-irreversible inhibitor of butyrylcholinesterase (BChE):

| Parameter | Value | Biological Relevance |

|---|---|---|

| IC₅₀ (eqBChE) | 9–22 nM | 100–1,000× selectivity over AChE |

| Carbamylation rate (k₃) | 0.12 min⁻¹ | Sustained enzyme inhibition |

Its N-methyl-N-ethylcarbamate group enhances binding to BChE’s catalytic triad (Ser-His-Asp), making it a candidate for Alzheimer’s therapeutics .

Reduction Reactions

The ketone intermediate (from oxidation) can be reduced back:

| Reagent | Product | Synthetic Utility |

|---|---|---|

| NaBH₄/EtOH | Regeneration of hydroxyethyl group | Reversible functionalization strategies |

This reversibility supports iterative synthetic modifications .

Scientific Research Applications

Chemistry

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

- Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to form alcohols.

- Substitution : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It may inhibit cholinesterases, leading to increased acetylcholine levels, which enhances cholinergic signaling.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties.

Medical Applications

The compound is being explored for its therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Studies indicate potential anti-inflammatory activity.

- Neuroprotective Effects : Research suggests it may protect neuronal cells from oxidative stress-induced apoptosis.

Anticholinesterase Activity

The anticholinesterase activity of various carbamate derivatives is summarized below:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| MTR-1 | 85 | 78 |

| MTR-2 | 90 | 82 |

| MTR-3 | 75 | 70 |

| This Compound | 80 | 76 |

Antimicrobial Activity

The antimicrobial efficacy of this compound against selected bacterial strains is shown below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that carbamates could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of anti-apoptotic proteins.

-

Anticancer Properties :

- Research has shown that certain carbamate derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate with key analogs, emphasizing molecular features and biological relevance:

Key Observations

Dimethylamino substituents (e.g., in MTR-15) increase basicity, favoring interactions with cholinesterase active sites .

Synthetic Accessibility: Derivatives like MTR-11 to MTR-15 exhibit variable synthetic yields (14–45%), influenced by steric hindrance from bulky substituents (e.g., tert-pentylamino in MTR-14) .

Safety and Handling: Methyl (3-hydroxyphenyl)-carbamate requires stringent safety measures (e.g., particulate filters, protective gloves) due to dust explosion risks .

Biological Activity

3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate, also known by its CAS number 1222073-98-4, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics, which may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N1O3

- Molecular Weight : 249.28 g/mol

This compound features a phenyl group attached to a carbamate moiety, which is known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases, which are critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticholinesterase Activity

Research has indicated that compounds similar to this compound possess significant anticholinesterase activity. A study evaluating various carbamate derivatives found that modifications in the alkyl chain length and functional groups significantly influenced their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| MTR-1 | 85 | 78 |

| MTR-2 | 90 | 82 |

| MTR-3 | 75 | 70 |

| This compound | 80 | 76 |

Table 1: Inhibition percentages of AChE and BChE by various carbamate derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: MIC values for this compound against selected bacterial strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of carbamates similar to this compound:

- Neuroprotective Effects : A study demonstrated that carbamates could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of anti-apoptotic proteins.

- Anticancer Properties : Research has shown that certain carbamate derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. For this compound:

- Absorption : High gastrointestinal absorption has been noted.

- Distribution : The compound is likely to cross the blood-brain barrier due to its lipophilic nature.

- Metabolism : Metabolized primarily in the liver, with potential formation of active metabolites.

- Excretion : Primarily excreted via urine.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate, and how can reaction conditions be optimized?

- Methodology :

- Synthesis Route : Carbamates are typically synthesized via reaction of amines with chloroformates or isocyanates. For this compound, a plausible route involves reacting a hydroxyl-containing phenyl derivative (e.g., 3-(1-hydroxyethyl)phenol) with ethyl(methyl)carbamoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Optimization : Key parameters include solvent polarity (anhydrous dichloromethane or tetrahydrofuran), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:chloroformate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Use H and C NMR to confirm the carbamate linkage (C=O resonance at ~155–160 ppm) and hydroxyl group (broad peak at ~5 ppm).

- IR : Identify carbamate C=O stretching (1680–1720 cm) and O-H stretching (3200–3600 cm).

- Mass Spectrometry : Confirm molecular weight (223.27 g/mol via HRMS) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Stability : Avoid exposure to oxidizers (e.g., peroxides, nitric acid), which may trigger hazardous reactions .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Use desiccants to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (EN 143-certified particulate filters) when generating aerosols .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Approach :

- Cross-reference GHS classifications (e.g., skin irritation in ) with in vitro assays (e.g., OECD TG 439 for skin corrosion).

- Validate acute toxicity using zebrafish embryo assays (OECD TG 236) to reconcile discrepancies between CLP classifications and experimental data .

Q. What experimental strategies are recommended for studying degradation pathways and environmental persistence?

- Degradation Studies :

- Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS.

- Photolysis : Expose to UV light (254–365 nm) in aqueous/organic solvents to simulate environmental conditions .

- Ecotoxicology : Use OECD 301F (ready biodegradability) and algal toxicity tests (OECD 201) to assess environmental impact .

Q. How can reaction mechanisms involving this compound’s interaction with oxidizers be systematically investigated?

- Experimental Design :

- Kinetic Studies : Monitor reaction rates with oxidizers (e.g., KMnO) using stopped-flow spectroscopy.

- Product Analysis : Identify intermediates via GC-MS or NMR. Computational modeling (DFT) can predict reactive sites and transition states .

Q. What advanced computational methods are suitable for predicting the compound’s biological activity?

- In Silico Tools :

- Molecular Docking : Screen against target proteins (e.g., acetylcholinesterase for carbamate activity) using AutoDock Vina.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .

Key Considerations for Researchers

- Data Validation : Always cross-check spectral data with synthetic intermediates to confirm structural integrity .

- Ethical Disposal : Follow industrial combustion guidelines (Section 13 of GHS) to minimize environmental release .

- Contradiction Management : Use tiered testing (in silico → in vitro → in vivo) to resolve conflicting toxicological classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.